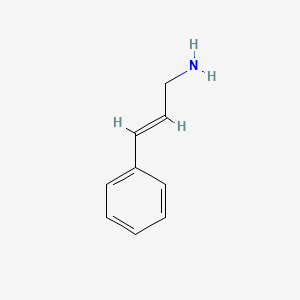

Cinamilamina

Descripción general

Descripción

Synthesis Analysis

Cinnamylamine and its derivatives have been synthesized through various methods. The hydroxylamine derivative of cinnamylamine showed potential as an antitumor agent against human cancer cells (Shin et al., 2007). Another approach involved the regio and stereoselective synthesis of allylamines and allylalcohols from trans-cinnamyl chloride and alcohol, showcasing the versatility of cinnamyl alcohol as a starting material (Limberger et al., 2014). Additionally, a method for the asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates has been established, further expanding the synthetic toolkit for accessing enantioenriched β-aryl homoallylic amines (Cai et al., 2017).

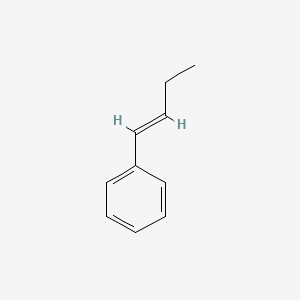

Molecular Structure Analysis

The molecular structure of cinnamylamine and its complexes plays a crucial role in its reactivity and properties. Detailed structure determination of cinnamycin, a closely related compound, complexed with lysophosphatidylethanolamine provides insights into the molecular interactions and specificity of ligand binding, highlighting the structural significance of the cinnamyl group (Hosoda et al., 1996).

Chemical Reactions and Properties

Cinnamylamine undergoes a variety of chemical reactions, illustrating its versatility in organic synthesis. For instance, the oxidative Mizoroki–Heck reaction of unprotected cinnamylamines under ambient conditions demonstrates its utility in constructing complex molecular architectures (Farinde et al., 2023). The domino Rh-catalyzed hydroformylation-double cyclization of o-amino cinnamyl derivatives further exemplifies the diverse reactivity of cinnamylamine derivatives (Chiou et al., 2013).

Physical Properties Analysis

The physical properties of cinnamylamine and its derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability in various applications and for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties of cinnamylamine, including its reactivity with various chemical reagents, stability under different conditions, and the nature of its derivatives, are foundational for its application in synthesis and medicinal chemistry. The specificity of cinnamycin (a derivative) binding to phosphatidylethanolamine showcases the unique chemical properties that can be exploited for biological applications (Machaidze et al., 2002).

Aplicaciones Científicas De Investigación

Biosíntesis en sistemas microbianos

La cinamilamina se ha sintetizado con éxito en Escherichia coli utilizando estrategias de ingeniería metabólica . Esta ruta biosintética utiliza el ácido cinámico como precursor e involucra la optimización de enzimas y cofactores para lograr altos rendimientos. La producción de this compound de esta manera es ecológica y rentable en comparación con los métodos tradicionales de síntesis química.

Síntesis farmacéutica

La this compound sirve como un valioso material de partida para sintetizar sustancias bioactivas con efectos farmacológicos . Se utiliza en la creación de compuestos con propiedades antibacterianas, antivirales, anticancerígenas y más. Por ejemplo, se puede utilizar para sintetizar el agente antifúngico naftifina, que trata infecciones causadas por especies de Tinea, Trichophyton y Epidermophyton .

Producción de materiales energéticos

Este compuesto es un precursor esencial para los compuestos energéticos, que se utilizan para sintetizar materiales que liberan energía durante las reacciones químicas . Estos materiales son cruciales en diversas aplicaciones, incluidos explosivos y propulsores.

Regulación metabólica para una producción mejorada

Estudios recientes han demostrado que la producción de this compound puede mejorarse significativamente mediante la regulación metabólica . Esto implica la sobreexpresión o el noqueo de ciertos factores de transcripción y genes de resistencia, así como la optimización del promotor, lo que lleva a mayores rendimientos y una reducción de la acumulación de intermediarios tóxicos.

Intermediarios de la industria química

La this compound es un intermediario clave en la fabricación de una amplia gama de productos en la industria química . Se utiliza en la producción de productos farmacéuticos, pesticidas, polímeros, tintes y detergentes, mostrando su amplia aplicabilidad.

Síntesis catalizada por enzimas

El compuesto también participa en reacciones de síntesis catalizadas por enzimas, que se están explorando para mejorar la eficiencia de las reacciones catalíticas enzimáticas tradicionales . Este enfoque es ventajoso por su potencial para mejorar las velocidades de reacción y la especificidad del producto.

Biología sintética

En biología sintética, la biosíntesis de la this compound es de particular interés debido a su papel en la producción de compuestos aromáticos . El desarrollo de métodos de biosíntesis eficientes para la this compound puede servir como referencia para la producción de otros compuestos aminados y contribuir al avance del campo.

Impactos ambientales y de seguridad

La síntesis biocatalítica de la this compound ofrece ventajas considerables en términos de impactos ambientales y de seguridad en comparación con los métodos químicos . Esto es particularmente importante en el contexto del desarrollo sostenible y las iniciativas de química verde.

Safety and Hazards

When handling Cinnamylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The biosynthesis of Cinnamylamine using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic one-pot procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .

Mecanismo De Acción

Target of Action

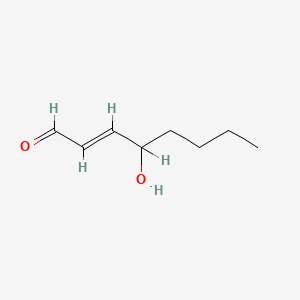

Cinnamylamine is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .

Mode of Action

The Cv-ωTA enzyme exhibits high activity in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine . To shift the equilibrium of the reaction towards cinnamylamine, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed .

Biochemical Pathways

The biosynthesis of cinnamylamine involves several steps . First, the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are used to convert cinnamic acid to cinnamaldehyde . Then, the Cv-ωTA enzyme converts cinnamaldehyde to cinnamylamine . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to cinnamic acid .

Pharmacokinetics

coli has been optimized by adjusting the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that these factors may play a role in the bioavailability of cinnamylamine.

Result of Action

The result of the action of cinnamylamine is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .

Action Environment

The action of cinnamylamine can be influenced by various environmental factors. For instance, the yield of cinnamylamine in engineered E. coli was improved by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . Additionally, the overexpression or knockout of certain native global transcription factors and resistance genes in E. coli was found to regulate the catalytic rate of NcCAR and Cv-ωTA, thereby affecting the production of cinnamylamine .

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFNSMYPSHCBK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4335-60-8, 4360-51-4 | |

| Record name | Cinnamylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

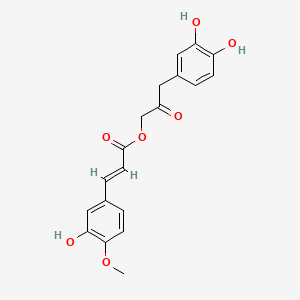

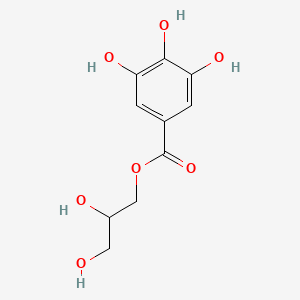

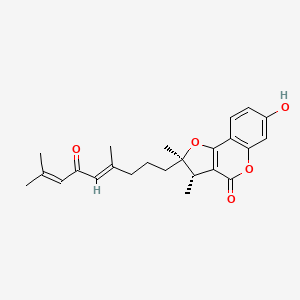

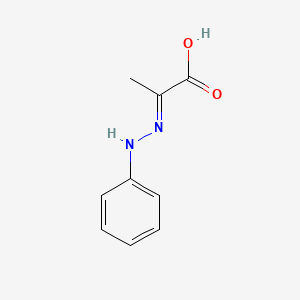

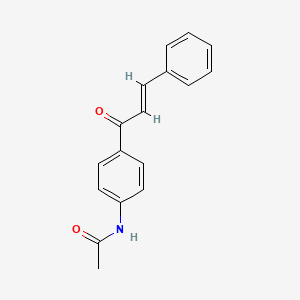

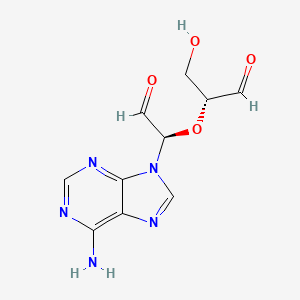

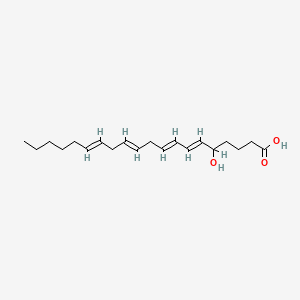

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)

![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)